(1-(2-Aminoethyl)cyclohexyl)acetic acid
Overview
Description
“(1-(2-Aminoethyl)cyclohexyl)acetic acid” is a chemical compound with the molecular formula C10H19NO2 . It is also known by other names such as “2-[1-(2-aminoethyl)cyclohexyl]acetic acid” and has a molecular weight of 185.26 g/mol .
Molecular Structure Analysis
The InChI code for this compound is InChI=1S/C10H19NO2/c11-7-6-10(8-9(12)13)4-2-1-3-5-10/h1-8,11H2,(H,12,13) . The Canonical SMILES representation is C1CCC(CC1)(CCN)CC(=O)O .Physical And Chemical Properties Analysis
This compound has a molecular weight of 185.26 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are 185.141578849 g/mol . The topological polar surface area is 63.3 Ų . It has 13 heavy atoms .Scientific Research Applications
Here’s a brief overview of the synthesis process:
- Scientific Field : Organic Chemistry
- Application Summary : The compound is synthesized for use as the active ingredient in a GABA antagonist drug .
- Methods of Application/Experimental Procedures : The synthesis involves the conversion of 1,1-cyclohexyldiacetic acid anhydride into hydroxamic acid, which is then transformed via Lossen degradation into the hydrochloride salt of the product . A new intermediate, 1-(nitromethyl)cyclohexyl-acetic acid, is also involved in the process .
- Results/Outcomes : The end result of the synthesis process is the production of gabapentin .
Chemical Analysis
This compound is listed in the ChemSpider database . It’s used in chemical analysis and research. The molecular formula is C10H17NO3 and it has an average mass of 199.247 Da .
Pharmaceutical Reference Standards
It’s listed as Gabapentin EP Impurity G in the SynZeal database . This suggests it might be used in pharmaceutical research and quality control .
Synthesis Process
There’s a patent for the synthesis of a similar compound, 1-(aminomethyl)cyclohexyl-acetic acid . This process could potentially be adapted for the synthesis of “(1-(2-Aminoethyl)cyclohexyl)acetic acid”.
properties
IUPAC Name |
2-[1-(2-aminoethyl)cyclohexyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c11-7-6-10(8-9(12)13)4-2-1-3-5-10/h1-8,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFESFQMJGZJFQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCN)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-Aminoethyl)cyclohexyl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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